molecular formula C6H4F2O2 B13434388 4,6-Difluorobenzene-1,3-diol

4,6-Difluorobenzene-1,3-diol

Cat. No.: B13434388
M. Wt: 146.09 g/mol
InChI Key: OEPHFJHSCASUKS-UHFFFAOYSA-N
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Description

4,6-Difluorobenzene-1,3-diol is an aromatic compound characterized by the presence of two fluorine atoms and two hydroxyl groups attached to a benzene ring The molecular formula of this compound is C6H4F2O2 It is a derivative of resorcinol, where the hydrogen atoms at positions 4 and 6 are replaced by fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

4,6-Difluorobenzene-1,3-diol can be synthesized through several methods. One common approach involves the electrophilic aromatic substitution of resorcinol with a fluorinating agent. The reaction typically requires a catalyst and specific reaction conditions to ensure selective fluorination at the desired positions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions. The process is optimized to ensure high yield and purity of the final product. Continuous flow reactors and advanced fluorinating agents are often employed to achieve efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

4,6-Difluorobenzene-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form dihydroxy derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydroxy derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4,6-difluorobenzene-1,3-diol involves its interaction with molecular targets through its hydroxyl and fluorine groups. The hydroxyl groups can form hydrogen bonds with biological molecules, while the fluorine atoms can participate in unique interactions due to their electronegativity. These interactions can affect enzyme activity, protein folding, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluorobenzene-1,3-diol: Similar structure but with fluorine atoms at different positions.

    4,6-Dichlorobenzene-1,3-diol: Chlorine atoms instead of fluorine.

    4,6-Dibromobenzene-1,3-diol: Bromine atoms instead of fluorine.

Uniqueness

4,6-Difluorobenzene-1,3-diol is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased stability and reactivity compared to its chloro and bromo analogs. The electronegativity of fluorine also influences the compound’s interactions with biological molecules, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C6H4F2O2

Molecular Weight

146.09 g/mol

IUPAC Name

4,6-difluorobenzene-1,3-diol

InChI

InChI=1S/C6H4F2O2/c7-3-1-4(8)6(10)2-5(3)9/h1-2,9-10H

InChI Key

OEPHFJHSCASUKS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1O)F)F)O

Origin of Product

United States

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